2-[(2-Cyanoethyl)sulfanyl]decanamide
Description
2-[(2-Cyanoethyl)sulfanyl]decanamide is a mid-sized organic compound featuring a decanamide backbone modified with a sulfanyl-linked 2-cyanoethyl substituent.
Properties
CAS No. |
63173-86-4 |
|---|---|
Molecular Formula |
C13H24N2OS |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
2-(2-cyanoethylsulfanyl)decanamide |
InChI |
InChI=1S/C13H24N2OS/c1-2-3-4-5-6-7-9-12(13(15)16)17-11-8-10-14/h12H,2-9,11H2,1H3,(H2,15,16) |
InChI Key |
MSWRAOLMXQKPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)N)SCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cyanoethyl)sulfanyl]decanamide typically involves the reaction of decanoyl chloride with 2-mercaptoethyl cyanide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Decanoyl chloride+2-Mercaptoethyl cyanide→2-[(2-Cyanoethyl)sulfanyl]decanamide
Industrial Production Methods: In an industrial setting, the production of 2-[(2-Cyanoethyl)sulfanyl]decanamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-[(2-Cyanoethyl)sulfanyl]decanamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-[(2-Cyanoethyl)sulfanyl]decanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features allow for the design of molecules that can interact with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of 2-[(2-Cyanoethyl)sulfanyl]decanamide. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In the industrial sector, 2-[(2-Cyanoethyl)sulfanyl]decanamide is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)sulfanyl]decanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Modified Decanamide Derivatives
- Compound 7 (): Structure: N-(2-(2-((1s,3s)-adamantan-1-yl)acetamido)-6-aminohexyl)-N-(2-((4-(2-(N-(2-(2-((3r,5r,7r)-adamantan-1-yl)acetamido)-6-aminohexyl)decanamido)acetamido)phenyl)amino)−2-oxoethyl)decanamide. Molecular Weight: 1,055.8001 g/mol (HRMS). This contrasts with the flexible 2-cyanoethyl group in the target compound, which may reduce steric hindrance and improve solubility.
- Compound 8 (): Structure: N,N’-((((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(octanoylazanediyl))bis(6-aminohexane-1,2-diyl))bis(decanamide). Molecular Weight: 1,011.8314 g/mol (HRMS). Key Features: Contains aromatic (phenyl) and amide-rich regions, likely enhancing hydrogen bonding and stability compared to the simpler cyanoethylsulfanyl group in the target compound.
Comparison Table 1: Structural Analogs from
| Compound | Key Substituent | Molecular Weight (g/mol) | Functional Attributes |
|---|---|---|---|
| 7 | Adamantane | 1,055.8001 | High hydrophobicity, rigid structure |
| 8 | Phenylenebis(azanediyl) | 1,011.8314 | Aromaticity, hydrogen-bonding capacity |
| Target | 2-Cyanoethylsulfanyl | ~300–350 (estimated) | Polar cyano group, flexible alkyl chain |
Surfactant Decanamide Derivatives
- Sodium Caproamphohydroxypropylsulfonate (): Structure: Decanamide with hydroxypropylsulfonate and hydroxyethyl groups. Function: Surfactant due to amphiphilic balance (hydrophobic alkyl chain + hydrophilic sulfonate).
- Sodium Caproamphopropionate (): Structure: Decanamide with carboxyethyl and hydroxyethyl groups. Function: Anionic surfactant. Comparison: The carboxylate group in this compound provides stronger acidity compared to the neutral cyano group, affecting pH-dependent applications.
Comparison Table 2: Surfactant Analogs from
| Compound | Key Functional Group | Charge at pH 7 | Application |
|---|---|---|---|
| Sodium Caproamphohydroxypropylsulfonate | Sulfonate | Anionic | Detergents, emulsifiers |
| Sodium Caproamphopropionate | Carboxylate | Anionic | Cosmetics, cleansers |
| Target Compound | Cyanoethylsulfanyl | Neutral | Potential niche surfactants or drug candidates |
Cyano-Containing Acetamides
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): Molecular Formula: C₅H₇N₃O₂. Comparison: The target compound’s longer alkyl chain (decanamide vs. acetamide) may reduce volatility and improve stability, mitigating toxicity risks .
Key Research Findings and Data Gaps
- Structural Flexibility: The target compound’s cyanoethylsulfanyl group offers a balance of polarity and flexibility, distinguishing it from rigid adamantane or aromatic analogs.
- Toxicity Uncertainty: Cyano groups in related compounds (e.g., ) lack comprehensive safety data, warranting further study for biomedical applications.
- Surfactant Potential: While less hydrophilic than sulfonate or carboxylate derivatives, the target compound may serve in specialized formulations requiring neutral charge.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
